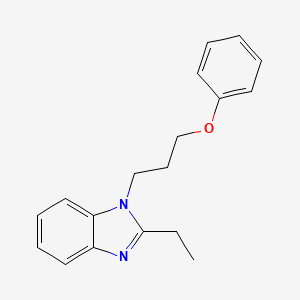

2-Ethyl-1-(3-phenoxypropyl)benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-Ethyl-1-(3-phenoxypropyl)benzimidazole is a derivative of the benzimidazole class, which is known for its biological activity, particularly as H1-antihistaminic agents. Benzimidazoles are heterocyclic compounds consisting of fused benzene and imidazole rings. They are of significant interest in medicinal chemistry due to their pharmacological properties, including antihistaminic, antiprotozoal, and potential antitumor activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. In the case of this compound, although not directly mentioned, the synthesis could potentially involve a substituted o-phenylenediamine and an appropriate phenoxypropyl-containing compound. A related synthesis approach is seen in the preparation of 2-(4-substituted-1-piperazinyl)benzimidazoles, where the oxygen atom in the 2-(substituted-oxy)ethyl group at the 1-position of the benzimidazole nucleus is crucial for potent antihistaminic activity . Another method involves a traceless solid-phase synthesis on a polystyrene support, which could be adapted for the synthesis of various benzimidazole derivatives without leaving auxiliary functional groups in the final product .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and HRMS. X-ray crystallography can provide detailed insights into the molecular conformation, as demonstrated by the structural determination of a 2-aryl-3-ethoxycarbonyl-4-phenylpyrido[1,2-a]benzimidazole derivative . These techniques could be employed to elucidate the structure of this compound, ensuring the correct synthesis and conformation of the molecule.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, depending on their substituents. For instance, the presence of an ethoxy group can facilitate reactions with electrophiles due to the electron-donating effect. The reactivity of the benzimidazole nucleus can be further modified by substituents on the phenyl ring, which can influence the electronic properties of the molecule . Additionally, the presence of a phenoxypropyl group could allow for further functionalization through reactions involving the ether linkage.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The absorption and fluorescence spectra of these compounds can vary significantly with different substituents, as seen in the study of novel 2-aryl-3-ethoxycarbonyl-4-phenylpyrido[1,2-a]benzimidazoles, which exhibited blue-green fluorescence in dilute solutions . These properties are essential for the development of benzimidazole-based drugs, as they affect the compound's bioavailability and pharmacokinetics.

Scientific Research Applications

Antimicrobial Activity

One of the primary research applications of 2-Ethyl-1-(3-phenoxypropyl)benzimidazole derivatives is their antimicrobial activity. The synthesis and characterization of benzimidazole derivatives have shown significant antimicrobial properties against various pathogens. For instance, studies have demonstrated that certain benzimidazole compounds possess potent activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus flavus (Salahuddin et al., 2017). These findings suggest the potential of this compound derivatives in developing new antimicrobial agents.

Antitubercular Activity

Another significant application of this compound is in the treatment of tuberculosis. A study evaluated the antitubercular activity of phenoxyalkylbenzimidazole derivatives, finding compounds with submicromolar activity against Mycobacterium tuberculosis. The most potent compound exhibited a minimum inhibitory concentration (MIC) of 52 nM without being cytotoxic to eukaryotic cells, highlighting its selectivity for M. tuberculosis over other bacterial species (Chandrasekera et al., 2015). This research indicates the potential of this compound derivatives as promising antitubercular agents.

DNA Interaction and Cytotoxicity

The interaction of benzimidazole derivatives with DNA and their subsequent effects on cellular processes have been extensively studied. A series of benzimidazole compounds showed the ability to bind DNA through an intercalative mode, inducing cellular DNA lesions and demonstrating cytotoxicity against various cancer cell lines, such as human lung, breast, and cervical cancer cells. This suggests their potential application in cancer therapy (Paul et al., 2015).

DNA Topoisomerase Inhibition

Benzimidazole derivatives have also been identified as inhibitors of mammalian DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. Such inhibitors can disrupt the DNA replication process in cancer cells, making them a target for anticancer drug development (Alpan et al., 2007).

Mechanism of Action

Target of Action

Benzimidazole derivatives are known to have a wide range of targets due to their versatile nature . They have been reported as corrosion inhibitors for metals and alloys , and also exhibit antiproliferative and antimicrobial activities .

Mode of Action

For instance, as corrosion inhibitors, they form a protective film on the metal surface, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . In the context of biological activity, benzimidazole derivatives have been shown to interfere with mitosis in fungi and mammalian cells .

Biochemical Pathways

Benzimidazole and its analogues have been shown to exhibit numerous medicinal and pharmacological performances due to their skeletal resemblance with naturally occurring nucleotides .

Pharmacokinetics

Benzimidazole derivatives are known to have diverse pharmacological properties, which suggests they may have favorable adme properties .

Result of Action

Benzimidazole derivatives have been reported to have various effects, such as inhibiting corrosion by forming a protective film on the metal surface , and interfering with mitosis in fungi and mammalian cells .

Action Environment

Benzimidazole derivatives are known to be effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .

Future Directions

The creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches . The design and synthesis of potent benzimidazole derivatives via scaffold hybridization and evaluating their antiproliferative and proapoptotic activity against breast and lung cancer cell lines are some of the future directions .

properties

IUPAC Name |

2-ethyl-1-(3-phenoxypropyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-2-18-19-16-11-6-7-12-17(16)20(18)13-8-14-21-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVIJAXYGJDTAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2499889.png)

![6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine](/img/structure/B2499891.png)

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2499895.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide](/img/structure/B2499897.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2499902.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2499903.png)